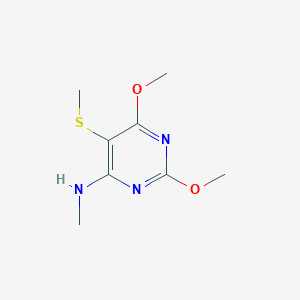
2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological and pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of methoxy groups at positions 2 and 6, a methyl group at the nitrogen atom, and a methylthio group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyrimidine and methylthiol.
Methylation: The nitrogen atom in the pyrimidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Thiomethylation: The methylthio group is introduced at position 5 through a nucleophilic substitution reaction using a suitable thiolating agent like methylthiol and a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated pyrimidine derivatives.
科学研究应用
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Research into its potential as an anti-inflammatory, antiviral, and anticancer agent is ongoing.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2,6-Dimethoxy-4-aminopyrimidine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2,6-Dimethoxy-N-methylpyrimidin-4-amine: Lacks the methylthio group, affecting its pharmacological properties.
5-Methylthio-2,6-dimethoxypyrimidine: Lacks the N-methyl group, altering its interaction with biological targets.
Uniqueness
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.
属性
CAS 编号 |
89587-72-4 |
|---|---|
分子式 |
C8H13N3O2S |
分子量 |
215.28 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-methyl-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-9-6-5(14-4)7(12-2)11-8(10-6)13-3/h1-4H3,(H,9,10,11) |
InChI 键 |
MXZJUUJULRVWJC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=NC(=N1)OC)OC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


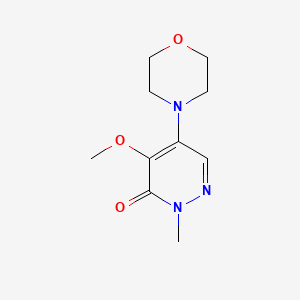

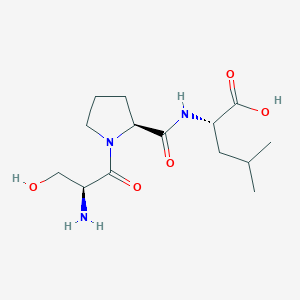

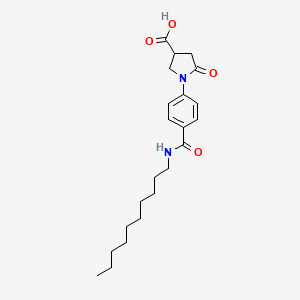
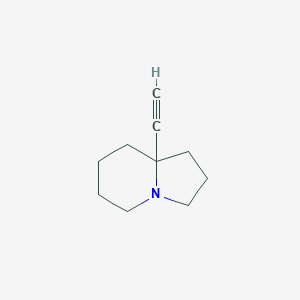
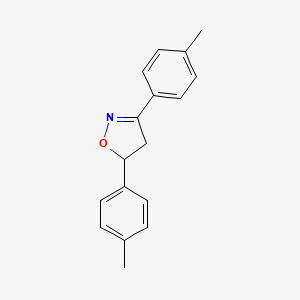


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)


![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
